

# Spectroscopic Characterization of 8-Ethyl-2-methylquinolin-4-ol: A Technical Guide

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## Compound of Interest

Compound Name: 8-Ethyl-2-methylquinolin-4-ol

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This technical guide provides an in-depth analysis of the spectroscopic data for **8-Ethyl-2-methylquinolin-4-ol**, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. This document is designed to serve as a comprehensive resource for scientists and drug development professionals, offering not just raw data, but a detailed interpretation grounded in established spectroscopic principles. The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for the characterization of this and similar heterocyclic compounds.

## Introduction to 8-Ethyl-2-methylquinolin-4-ol

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents and functional materials, owing to their versatile biological activities and unique photophysical properties.[1][2] The specific substitution pattern of **8-Ethyl-2-methylquinolin-4-ol**, featuring an alkyl group on the carbocyclic ring and a methyl and hydroxyl group on the heterocyclic ring, presents a unique electronic and steric environment. Accurate structural elucidation through spectroscopic methods is paramount for understanding its structure-activity relationships (SAR) and for quality control in synthetic processes.[3]

This guide will systematically dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule.

Caption: Molecular Structure of **8-Ethyl-2-methylquinolin-4-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.[3] For **8-Ethyl-2-methylquinolin-4-ol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the electronic environment and connectivity of the molecule. The presence of the electron-donating hydroxyl group and the alkyl substituents will influence the chemical shifts of the aromatic protons and carbons.[4]

### Predicted $^1\text{H}$ NMR Data (500 MHz, DMSO- $\text{d}_6$ )

The choice of DMSO- $\text{d}_6$  as a solvent is due to the potential for better solubility of the quinolinol and to observe the exchangeable proton of the hydroxyl group.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11.5	br s	1H	OH	The phenolic proton is expected to be broad and significantly downfield due to hydrogen bonding and its acidic nature.
~7.8-7.9	d	1H	H-5	The peri-effect of the ethyl group at C8 may cause some deshielding of H-5.
~7.5-7.6	t	1H	H-6	Expected to be a triplet due to coupling with H-5 and H-7.
~7.3-7.4	d	1H	H-7	Coupled with H-6.
~6.1	s	1H	H-3	The proton at C3 is a singlet and is expected to be upfield due to the influence of the adjacent hydroxyl group.
~2.9	q	2H	-CH <sub>2</sub> - (Ethyl)	Quartet due to coupling with the methyl protons of the ethyl group.

~2.4	s	3H	-CH <sub>3</sub> (at C2)	A singlet in the typical region for a methyl group on an aromatic ring.
~1.3	t	3H	-CH <sub>3</sub> (Ethyl)	Triplet due to coupling with the methylene protons.

## Predicted <sup>13</sup>C NMR Data (125 MHz, DMSO-d<sub>6</sub>)

The chemical shifts in the <sup>13</sup>C NMR spectrum are also influenced by the substituents.

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~178	C4	The carbon bearing the hydroxyl group is significantly deshielded.
~152	C2	The carbon adjacent to the nitrogen and bearing the methyl group.
~148	C8a	A quaternary carbon adjacent to the nitrogen.
~139	C8	The carbon bearing the ethyl group.
~125	C6	Aromatic CH.
~124	C5	Aromatic CH.
~123	C4a	Quaternary carbon.
~118	C7	Aromatic CH.
~100	C3	Shielded by the adjacent hydroxyl group.
~25	-CH <sub>2</sub> - (Ethyl)	Aliphatic carbon.
~18	-CH <sub>3</sub> (at C2)	Aliphatic carbon.
~15	-CH <sub>3</sub> (Ethyl)	Aliphatic carbon.

## Experimental Protocol for NMR Data Acquisition

### Sample Preparation:

- Accurately weigh 5-10 mg of **8-Ethyl-2-methylquinolin-4-ol**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

### Instrumentation and Measurement:

- Acquire spectra on a 500 MHz NMR spectrometer.
- For  $^1\text{H}$  NMR, acquire data with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and accumulate 1024-2048 scans.
- Process the data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO- $\text{d}_6$  ( $\delta = 2.50$  ppm for  $^1\text{H}$  and  $\delta = 39.52$  ppm for  $^{13}\text{C}$ ).<sup>[4]</sup>

To confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.<sup>[4]</sup>



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Caption: Workflow for NMR analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of **8-Ethyl-2-methylquinolin-4-ol** will be characterized by absorptions corresponding to O-H, C-H, C=C, and C-N bonds.

## Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Rationale
3400-3200	Broad, Strong	O-H stretch	The broadness is indicative of intermolecular hydrogen bonding of the hydroxyl group.[5]
3100-3000	Medium	Aromatic C-H stretch	Characteristic of C-H bonds on the quinoline ring.[6]
2960-2850	Medium	Aliphatic C-H stretch	Corresponding to the methyl and ethyl substituents.
1640-1620	Strong	C=C/C=N stretch	Vibrations of the quinoline ring system.[7]
1600-1450	Medium-Strong	Aromatic C=C stretch	Multiple bands are expected in this region due to the aromatic nature of the quinoline core.[8]
~1250	Medium	C-O stretch	Associated with the phenolic hydroxyl group.
850-750	Strong	Aromatic C-H out-of-plane bend	The pattern of these bands can sometimes give clues about the substitution pattern on the aromatic ring.[8]

## Experimental Protocol for IR Data Acquisition

Sample Preparation:

- Ensure the sample is dry.
- For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

#### Instrumentation and Measurement:

- Use a Fourier Transform Infrared (FTIR) spectrometer.
- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

### Predicted Mass Spectrum Data

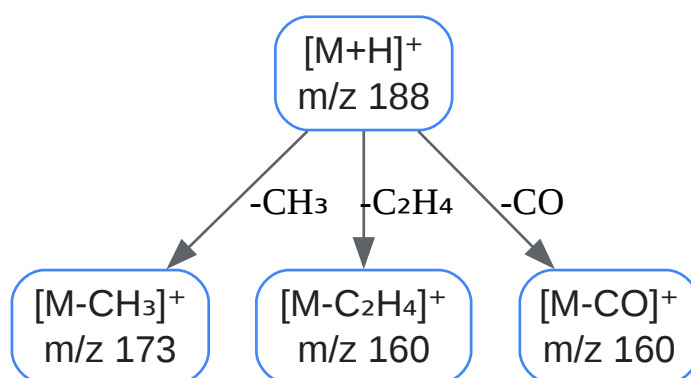
- Molecular Formula:  $\text{C}_{12}\text{H}_{13}\text{NO}$
- Molecular Weight: 187.24 g/mol
- Predicted  $[\text{M}+\text{H}]^+$ : m/z 188.10

**Ionization Technique:** Electrospray Ionization (ESI) in positive mode is suitable for this class of compounds as the nitrogen atom can be readily protonated.<sup>[9]</sup>

**Fragmentation Pattern:** The fragmentation of quinoline derivatives often involves the loss of small, stable molecules or radicals from the substituents.<sup>[10][11]</sup>

- m/z 172 ( $[\text{M}-\text{CH}_3]^+$ ): Loss of a methyl radical from the ethyl group (benzylic cleavage) or from the C2 position.

- $m/z$  159 ( $[M-C_2H_4]^+$ ): Loss of ethylene via a McLafferty-type rearrangement involving the ethyl group.
- Loss of CO: As seen in other hydroxyquinolines, the loss of carbon monoxide (28 Da) from the molecular ion is a possible fragmentation pathway.[12]



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Caption: Predicted major fragmentation pathways for **8-Ethyl-2-methylquinolin-4-ol**.

## Experimental Protocol for Mass Spectrometry Data Acquisition

### Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range.

### Instrumentation and Measurement:

- Use a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass measurements.[9]
- Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu\text{L/min}$ .
- Acquire data in positive ion mode over a mass range of  $m/z$  50-500.

- For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the precursor ion ( $m/z$  188) and subjecting it to collision-induced dissociation (CID).<sup>[10]</sup>

## Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of **8-Ethyl-2-methylquinolin-4-ol**. The predicted NMR, IR, and MS data, based on established principles for quinoline derivatives, offer a reliable reference for researchers. By following the detailed experimental protocols, scientists can confidently acquire and interpret the necessary data to confirm the structure and purity of this compound, facilitating its further investigation in drug discovery and materials science applications.

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